4-(Aminomethyl)cyclohexanone HCl
Overview
Description
4-(Aminomethyl)cyclohexanone HCl, also known as S(+)-ketamine or esketamine, is a chiral compound with a molecular weight of 237.73 g/mol. It is widely used as an anesthetic and analgesic drug in the medical field. It is also found to inhibit plasmin-induced fibrinolysis and is used in various hemorrhagic diseases and abnormal bleeding in operations .
Molecular Structure Analysis
The molecular formula of this compound is C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 224.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.5±19.8 °C .Scientific Research Applications
Polymer and Resin Development
4-(Aminomethyl)cyclohexanone HCl and related compounds have been utilized in the synthesis of novel classes of polymers and resins. For instance, Diakoumakos and Mikroyannidis (1994) demonstrated the use of cyclohexanone derivatives in the development of polyesters, polyurethanes, and epoxy resins, highlighting their improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
Catalysis and Chemical Reactions
The compound has been involved in various catalytic and chemical processes. Zhou et al. (2017) described its use in the palladium-catalyzed ester α-arylation and subsequent decarboxylation, demonstrating a broad scope and high yield in these reactions (Zhou et al., 2017). Similarly, Ohkubo, Fujimoto, and Fukuzumi (2011) explored its role in the photooxygenation of cyclohexane, leading to the efficient production of cyclohexanone and other compounds (Ohkubo, Fujimoto, & Fukuzumi, 2011).
Stereoselective Synthesis
In the domain of stereoselective synthesis, the compound has been used for the preparation of various stereospecific chemicals. Effenberger et al. (2002) highlighted its use in the hydroxynitrile lyase-catalyzed addition of HCN to cyclohexanones, enabling the stereoselective preparation of tetronic acids (Effenberger, Roos, Kobler, & Bühler, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic uses. Liu et al. (2013) designed and synthesized novel compounds derived from cyclohexanone for their analgesic and anti-inflammatory capacities (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWFRAEBRUTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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